molecular formula C6H9ClO3 B044779 Ethyl 4-chloro-4-oxobutanoate CAS No. 14794-31-1

Ethyl 4-chloro-4-oxobutanoate

Cat. No.: B044779
CAS No.: 14794-31-1
M. Wt: 164.59 g/mol
InChI Key: IXZFDJXHLQQSGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-chloro-4-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with chlorinating agents. One common method is the reaction of ethyl butanoate with thionyl chloride (SOCl2) to introduce the chloro group, followed by oxidation to form the oxo group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 4-chloro-4-oxo-, ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-chloro-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-chloro-4-oxo-, ethyl ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions, as well as nucleophilic substitutions, makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-chloro-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZFDJXHLQQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065818
Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14794-31-1
Record name Ethyl succinyl chloride
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Ethyl 3-(chloroformyl)propionate
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Record name Ethyl 4-chloro-4-oxobutanoate
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Synthesis routes and methods

Procedure details

In the same way as in Example 15, the intermediate 2 is reacted with 2-(3-ethoxycarbonylpropanoylamino)benzoic acid obtained by reaction of anthranilic acid with ethyl 3-chlorocarbonylpropanoate in CH2Cl2 in the presence of triethylamine, according to a method adapted from Tetrahedron Lett. 50 (1994) 34, 10331. The product is purified by flash chromatography on a column of silica, eluting with the solvent C/A30.
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Q & A

Q1: What are the primary applications of Ethyl succinyl chloride in chemical synthesis?

A1: Ethyl succinyl chloride serves as a versatile building block in organic synthesis. It acts as a precursor for introducing specific functionalities into larger molecules. For instance, it's used in the synthesis of:

  • α-Keto Esters: [] Platinum-catalyzed C–H acylation of compounds like 2-aryloxypyridines with ethyl chlorooxoacetate produces α-keto esters, valuable intermediates in organic synthesis. Interestingly, ethyl chlorooxoacetate demonstrates higher reactivity than ethyl succinyl chloride in this reaction. [] You can find more information about this reaction in the paper titled "Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate" available on Semantic Scholar: .
  • γ-Keto Esters: [] Ethyl succinyl chloride successfully reacts with 2-(2-methylphenoxy)pyridine to yield γ-keto esters. []
  • Aminolevulinic Acid (ALA): [] ALA, a precursor to hemoglobin and a photodynamic drug, can be synthesized starting with ethyl succinyl chloride. The process involves cyanidation, reduction, and hydrolysis. [] For a deeper dive into this process, refer to the paper "Research on synthesization of aminolevulinic acid" on Semantic Scholar: .
  • Estradiol Ester Derivatives: [] Reacting estradiol with ethyl succinyl chloride through esterification yields estradiol ester derivatives. Some of these derivatives have shown promising anti-tumor activity in vitro against breast cancer cell lines. [] More details on these findings can be found in the paper "Synthesis and Anti-tumor Activity Evaluation of Estradiol Ester Derivatives" on Semantic Scholar: .
  • Pyrimido Annulated Analogues: [] Ethyl succinyl chloride plays a crucial role in the multi-step synthesis of pyrimido annulated analogues of carbazolo condensed azepinones, compounds with potential medicinal applications, including analgesic activity. []

Q2: How is ethyl succinyl chloride typically synthesized?

A2: Two main synthetic routes are commonly employed:

  • From Succinic Anhydride: [] Ethyl succinyl chloride can be prepared by reacting succinic anhydride with ethanol and thionyl chloride. This method involves esterification followed by acidylation. Optimal yields (82%) are achieved with a 1:1.2:1.2 molar ratio of succinic anhydride:alcohol:thionyl chloride, an esterification temperature of 80°C for 1 hour, and an acidylation temperature of 95°C for 3 hours. []
  • From Monoethyl Succinate: [] An alternative approach uses monoethyl succinate and thionyl chloride as starting materials. Research indicates that a 1.6:1 molar ratio of thionyl chloride to monoethyl succinate at a reaction temperature of 43°C for 3 hours results in a 95% yield of ethyl succinyl chloride. []

Q3: What is the role of ethyl succinyl chloride in the preparation of reinforced poly (butylene succinate) composite fibers?

A3: Ethyl succinyl chloride is a key component in the synthesis of reinforced poly (butylene succinate)/ethyl succinyl chloride cellulose nanocrystal composite fibers. [] While the provided abstract doesn't delve into the specific reaction mechanism, it highlights the significance of ethyl succinyl chloride in creating these composite materials. [] These composite fibers are likely to have applications in various fields due to their enhanced properties.

Q4: Are there alternative methods for synthesizing compounds typically made using ethyl succinyl chloride?

A4: Yes, research is ongoing to discover and optimize alternative synthetic routes for compounds traditionally synthesized using ethyl succinyl chloride. This is particularly relevant for ALA production. For example, utilizing starting materials like furfurylamine, tetrahydrofurfurylamine, 5-hydroxymethyl furfural, levulinic acid, monomethyl malonic acid, and glycine presents alternative pathways for ALA synthesis. [] Each of these methods has its advantages and disadvantages in terms of yield, cost, and environmental impact.

Q5: What spectroscopic data is available for characterizing ethyl succinyl chloride?

A5: While the provided abstracts don't delve into detailed spectroscopic characterization of ethyl succinyl chloride, standard techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed to confirm its structure and purity. [] For example, in the synthesis of propyl-bridged biferrocenyl substituted pyridazinone, researchers confirmed the final compound's structure using IR, 1H NMR, and MS. []

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